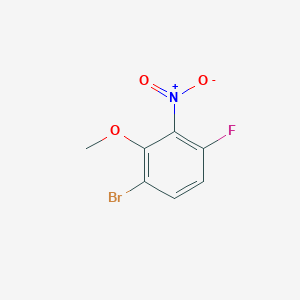

6-Bromo-3-fluoro-2-nitroanisole

Description

6-Bromo-3-fluoro-2-nitroanisole is a halogenated aromatic compound characterized by a methoxy group (‑OCH₃) at the 1-position, nitro (‑NO₂) at the 2-position, fluorine at the 3-position, and bromine at the 6-position on the benzene ring. The compound’s substituent arrangement suggests applications in pharmaceutical intermediates or agrochemical synthesis, leveraging halogen and nitro groups for electronic modulation .

Properties

Molecular Formula |

C7H5BrFNO3 |

|---|---|

Molecular Weight |

250.02 g/mol |

IUPAC Name |

1-bromo-4-fluoro-2-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |

InChI Key |

WMZSQJVNHRGLMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 6-Bromo-3-fluoro-2-nitroanisole

General Synthetic Strategy

The synthesis of this compound typically involves multi-step aromatic substitution reactions, incorporating nitration, halogenation (bromination and fluorination), and methylation (anisole formation). The sequence and conditions of these steps are critical to achieve the desired regioselectivity and yield.

Starting Materials and Key Intermediates

- 1-Bromo-2-fluoro-3-nitrobenzene is a common precursor, which can be further transformed by methylation of the hydroxyl group to form the methoxy substituent.

- Alternatively, 2-bromo-6-fluorobenzoic acid derivatives and related intermediates are used in some synthetic routes involving nitration and halogenation steps.

Detailed Preparation Routes

Route 1: From 1-Bromo-2-fluoro-3-nitrobenzene via Methylation

- Step 1: Nitration and Halogenation

- Starting from fluorobenzene derivatives, nitration introduces the nitro group at position 2.

- Bromination selectively introduces bromine at position 6.

- Step 2: Methylation to form Anisole

- The hydroxyl group (if present) is methylated using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to yield the methoxy group.

This method leverages regioselective electrophilic aromatic substitution reactions to position the substituents correctly.

Route 2: Multi-step Synthesis via Amino Intermediates

- Starting from 1-bromo-2-fluoro-3-nitrobenzene , nucleophilic aromatic substitution with ammonia in methanol at elevated temperatures (around 100 °C) in sealed tubes can yield amino derivatives such as 2-bromo-6-nitroaniline with high yields (~91.3%).

- Subsequent diazotization and Sandmeyer-type reactions can convert amino groups into methoxy substituents, completing the anisole structure.

Bromination and Fluorination Control

- Bromination is often performed at low temperatures (5–7 °C) using N-bromosuccinimide (NBS) in ethanol to control regioselectivity and avoid over-bromination.

- Fluorination typically involves starting materials already containing fluorine or selective fluorination reagents, ensuring the fluorine remains at position 3.

Reaction Conditions and Yields

Analysis of Preparation Methods

Advantages and Challenges

- Regioselectivity : The preparation requires precise control of substitution positions, which is achieved by careful choice of reagents and reaction conditions.

- Yield Optimization : High yields (>85%) are achievable, especially when using sealed tube reactions for amination and controlled bromination.

- Scalability : The methods described are adaptable to industrial scale with optimizations in reaction times and temperatures.

Comparison of Methods

| Method | Complexity | Yield (%) | Scalability | Notes |

|---|---|---|---|---|

| Direct nitration + bromination + methylation | Moderate | 75–90 | High | Straightforward but requires careful temperature control |

| Amination + diazotization + methylation | Higher | ~91 | Moderate | More steps but higher regioselectivity and functional group transformations |

| Use of pre-fluorinated intermediates | Moderate | 80–90 | High | Fluorine introduced early to avoid side reactions |

Research Findings and Literature Data

- According to patent literature and chemical research, the use of sealed tube reactions with ammonia in methanol at 100 °C for 16 hours provides excellent yields (~91.3%) for amino intermediates, which can be further converted to the target compound.

- Bromination with N-bromosuccinimide at low temperatures (5–7 °C) in ethanol yields brominated intermediates with yields around 86.5%, ensuring high purity and minimal side products.

- Methylation steps using common methylating agents under mild conditions efficiently convert hydroxyl groups to methoxy groups, completing the anisole structure with good yields.

Summary Table of Preparation Steps for this compound

Scientific Research Applications

6-Bromo-3-fluoro-2-nitroanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Research into its potential as a pharmacophore for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-nitroanisole involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and halogens makes it reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

4-Bromo-2-fluoro-6-nitroanisole (CAS 74266-66-3)

- Molecular Formula: C₇H₅BrFNO₃

- Molecular Weight : 250.02 g/mol

- Melting Point : 53–56°C

- Key Differences: Substituents are positioned at 4-bromo, 2-fluoro, and 6-nitro.

2-Bromo-4-fluoro-6-nitroanisole (CAS 179897-92-8)

3-Bromo-6-fluoro-2-nitroanisole (CAS 1805501-88-5)

- Molecular Formula: C₇H₅BrFNO₃

- Molecular Weight : 250.02 g/mol

- Key Differences : Bromine at the 3-position and fluorine at the 6-position create a distinct electronic environment, likely altering reactivity in nucleophilic aromatic substitution reactions .

Derivatives with Additional Functional Groups

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole (CAS 1980086-15-4)

- Molecular Formula: C₈H₄BrF₄NO₄

- Molecular Weight : 334.02 g/mol

6-Amino-2-bromo-3-fluoroanisole (CAS 1257535-12-8)

- Molecular Formula: C₇H₇BrFNO

- Molecular Weight : 220.04 g/mol

- Key Differences: Replacement of the nitro group with an amino (‑NH₂) group drastically alters electronic properties, increasing basicity and susceptibility to electrophilic attack .

Data Table: Comparative Analysis

*Estimated based on structural similarity.

Research Findings

Substituent Position and Reactivity

- Electron-Withdrawing Effects: Nitro groups at the 2-position (as in the target compound) enhance electrophilic substitution at the para position relative to the methoxy group.

- Halogen Interactions : Bromine’s position influences steric and electronic effects. For example, 6-bromo substitution (target compound) may hinder ortho-directed reactions compared to 4-bromo analogs .

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-3-fluoro-2-nitroanisole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A common approach involves sequential halogenation and nitration of anisole derivatives. For example, bromination of 3-fluoroanisole using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN as a catalyst) can yield 3-fluoro-6-bromoanisole. Subsequent nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C preferentially targets the ortho position relative to the methoxy group, forming this compound. Temperature control is critical to avoid over-nitration or isomerization .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine spectral analyses:

- ¹H/¹³C NMR : Look for characteristic shifts: methoxy (~δ 3.8–4.0 ppm), aromatic protons (split patterns due to adjacent Br/F), and nitro group deshielding.

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight (MW = 264.02 g/mol).

- Elemental Analysis : Verify %C, %H, and %N against theoretical values (C₇H₅BrFNO₃: C 31.95%, H 1.91%, N 5.32%) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound, particularly para-nitration or demethylation?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., methoxy) to control nitration regioselectivity. For example, pre-coordination with BF₃·OEt₂ can enhance ortho-nitration efficiency by polarizing the aromatic ring .

- Protection of Methoxy : Temporarily convert the methoxy group to a bulkier silyl ether (e.g., TBS) to sterically block para positions during nitration .

Q. How do solvent polarity and temperature affect the stability of this compound under storage or reaction conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests in solvents like DMSO, MeOH, and THF. For instance, in DMSO at 40°C, nitro group reduction may occur, detectable via TLC (Rf shift) or UV-Vis spectroscopy (λmax changes).

- Storage Recommendations : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent photolytic debromination or hydrolysis of the nitro group .

Q. What analytical techniques resolve contradictions in reported spectral data for halogenated nitroanisoles (e.g., conflicting NMR assignments)?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating coupling between adjacent protons. For example, NOESY can differentiate between ortho-fluorine and meta-bromine interactions.

- DFT Calculations : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values to validate assignments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in CAS registry numbers or isomer identification for halogenated nitroanisoles?

- Methodological Answer :

- Cross-Reference Spectral Libraries : Use databases like SciFinder or Reaxys to compare reported melting points (e.g., 53–56°C for 4-bromo-2-fluoro-6-nitroanisole vs. predicted values for the 6-bromo-3-fluoro isomer) .

- Single-Crystal XRD : Unambiguously confirm regiochemistry if crystalline material is obtainable .

Application-Oriented Questions

Q. What role does this compound play in designing bioactive molecules or agrochemicals?

- Methodological Answer :

- Pharmacophore Modification : The nitro group serves as a hydrogen bond acceptor, while bromine/fluorine enhance lipophilicity and metabolic stability. For example, derivatives of this compound have been used as intermediates in kinase inhibitor synthesis .

- SAR Studies : Systematic substitution of Br/F/NO₂ groups can optimize binding affinity in target proteins (e.g., via molecular docking simulations) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its reactive functional groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.